molecular formula C19H20N2O4 B12412880 Tubulin polymerization-IN-37

Tubulin polymerization-IN-37

Cat. No.: B12412880
M. Wt: 340.4 g/mol
InChI Key: YDAVKJAPXRUIHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tubulin polymerization-IN-37 is a compound known for its ability to inhibit tubulin polymerization. Tubulin is a protein that plays a critical role in maintaining cellular structure and facilitating cell division. By inhibiting tubulin polymerization, this compound can disrupt cell division, making it a valuable compound in cancer research and treatment .

Preparation Methods

The synthesis of Tubulin polymerization-IN-37 involves several steps. The compound is typically synthesized through a series of chemical reactions that include the use of various reagents and catalysts. The exact synthetic route and reaction conditions can vary, but generally, the process involves the formation of key intermediates that are then converted into the final product through specific chemical transformations .

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures to produce the compound in larger quantities. This would involve optimizing reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Tubulin polymerization-IN-37 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Tubulin polymerization-IN-37 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the mechanisms of tubulin polymerization and to develop new inhibitors of this process. In biology, it is used to investigate the role of tubulin in cellular processes and to study the effects of tubulin inhibition on cell division and growth. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of cancer, as it can inhibit the proliferation of cancer cells by disrupting their ability to divide .

Mechanism of Action

The mechanism of action of Tubulin polymerization-IN-37 involves its binding to the colchicine site of tubulin. This binding inhibits the polymerization of tubulin into microtubules, which are essential for cell division. By preventing the formation of microtubules, this compound disrupts the mitotic process, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Tubulin polymerization-IN-37 is similar to other tubulin polymerization inhibitors such as colchicine, vinca alkaloids, and combretastatin A-4. it has unique properties that make it distinct from these compounds. For example, this compound has a different binding affinity and specificity for the colchicine site on tubulin, which can result in different biological effects and therapeutic potential .

Similar compounds include:

  • Colchicine
  • Vinca alkaloids
  • Combretastatin A-4
  • Maytansine
  • Pironetin

These compounds also inhibit tubulin polymerization but may have different mechanisms of action, binding sites, and therapeutic applications .

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

7-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydropyrrolo[3,4-g][1,2]benzoxazole

InChI

InChI=1S/C19H20N2O4/c1-22-16-6-12(7-17(23-2)19(16)24-3)9-21-10-14-5-4-13-8-20-25-18(13)15(14)11-21/h6-8,10-11H,4-5,9H2,1-3H3

InChI Key

YDAVKJAPXRUIHD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2C=C3CCC4=C(C3=C2)ON=C4

Origin of Product

United States

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